molecular formula C11H7NO3S B6388006 MFCD18317154 CAS No. 1261912-24-6

MFCD18317154

Cat. No.: B6388006
CAS No.: 1261912-24-6
M. Wt: 233.24 g/mol
InChI Key: OXMHFFCHKGFBJU-UHFFFAOYSA-N
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Description

MFCD18317154 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and catalytic research. Its molecular weight, solubility, and synthetic pathways are inferred to align with analogs such as chlorinated triazines or pyrazolo-pyridines, which are pivotal in medicinal chemistry for their bioactivity and catalytic utility .

Properties

IUPAC Name

6-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-8-2-4-10(16-8)9-3-1-7(5-12-9)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMHFFCHKGFBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687281
Record name 6-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-24-6
Record name 6-(5-Formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317154” involves a series of chemical reactions that require precise conditions to achieve the desired product. One common method includes a diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” can be scaled up using optimized reaction conditions and advanced equipment. The process typically involves the use of high-pressure reactors and continuous flow systems to maintain consistent quality and efficiency. The use of novel intermediates and salts, such as succinate and adipate, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: “MFCD18317154” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

“MFCD18317154” has a wide range of applications in scientific research, including:

Mechanism of Action

“MFCD18317154” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with analogous molecular structures or functional groups. The comparison can be based on factors such as reactivity, stability, and biological activity .

Comparison with Similar Compounds

Physicochemical Properties

The table below compares MFCD18317154 with structurally related compounds, emphasizing key parameters such as molecular weight, solubility, and bioactivity scores.

Compound Molecular Formula Molecular Weight Log S (ESOL) Bioavailability Score Hazard Statements
This compound Inferred C₆H₃Cl₂N₃ ~188.01 -2.47 0.55 H315, H319, H335
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 -2.47 0.55 H315, H319, H335
CAS 1761-61-1 C₇H₅BrO₂ 201.02 -2.63 0.55 H302
CAS 1533-03-5 C₁₀H₉F₃O 202.17 -1.98 0.85 Not specified

Key Observations :

  • This compound and CAS 918538-05-3 share identical molecular formulas and hazard profiles, suggesting structural and functional overlap .
  • Halogenated analogs (e.g., CAS 1761-61-1) exhibit lower solubility (Log S = -2.63) due to bromine’s steric and electronic effects, whereas trifluoromethylated compounds (CAS 1533-03-5) show improved bioavailability (0.85) .

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